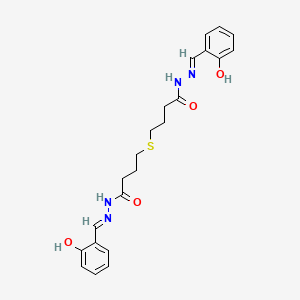
Nrf2-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nrf2-IN-3 is a small molecule inhibitor that targets the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. This compound is used in scientific research to study the role of Nrf2 in various diseases and to explore potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nrf2-IN-3 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. Quality control measures are implemented to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
Nrf2-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while reduction may produce more stable forms of the compound.
科学的研究の応用
Nrf2-IN-3 has a wide range of applications in scientific research:
Chemistry: Used to study the chemical properties and reactivity of Nrf2 inhibitors.
Biology: Investigates the role of Nrf2 in cellular processes, including oxidative stress response and inflammation.
Medicine: Explores potential therapeutic applications in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the Nrf2 pathway.
作用機序
Nrf2-IN-3 exerts its effects by inhibiting the Nrf2 pathway. The compound binds to specific sites on the Nrf2 protein, preventing its activation and subsequent translocation to the nucleus. This inhibition blocks the transcription of antioxidant genes regulated by Nrf2, leading to a decrease in cellular antioxidant defenses. The molecular targets and pathways involved include the interaction with Kelch-like ECH-associated protein 1 (Keap1) and the modulation of downstream antioxidant response elements (AREs).
類似化合物との比較
Nrf2-IN-3 is compared with other Nrf2 inhibitors such as:
Sulforaphane: A naturally occurring compound found in cruciferous vegetables that activates Nrf2.
Curcumin: A bioactive compound from turmeric with Nrf2-activating properties.
Resveratrol: A polyphenol found in grapes that modulates the Nrf2 pathway.
This compound is unique in its specific inhibitory action on Nrf2, making it a valuable tool for studying the negative regulation of the Nrf2 pathway and its implications in disease.
特性
分子式 |
C22H26N4O4S |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[4-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-4-oxobutyl]sulfanylbutanamide |
InChI |
InChI=1S/C22H26N4O4S/c27-19-9-3-1-7-17(19)15-23-25-21(29)11-5-13-31-14-6-12-22(30)26-24-16-18-8-2-4-10-20(18)28/h1-4,7-10,15-16,27-28H,5-6,11-14H2,(H,25,29)(H,26,30)/b23-15+,24-16+ |
InChIキー |
MWGPMYRFUXZJAS-DFEHQXHXSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCCSCCCC(=O)N/N=C/C2=CC=CC=C2O)O |
正規SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCCSCCCC(=O)NN=CC2=CC=CC=C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


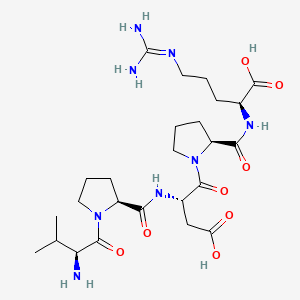
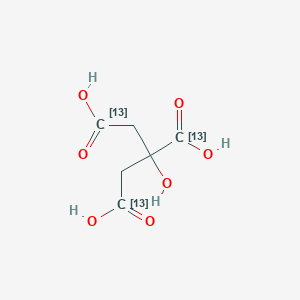

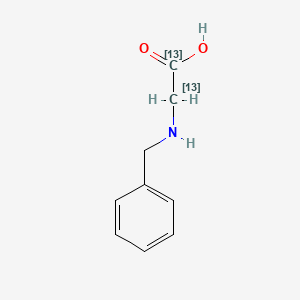

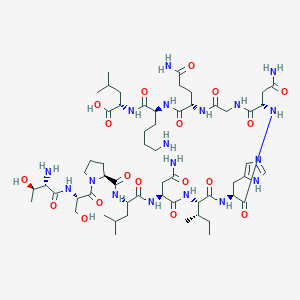
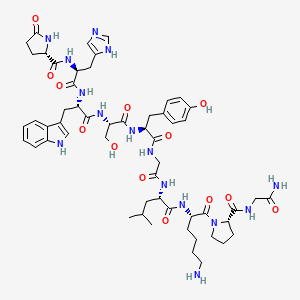
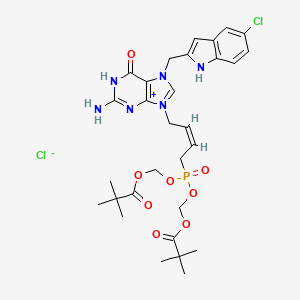

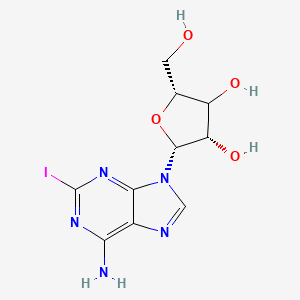

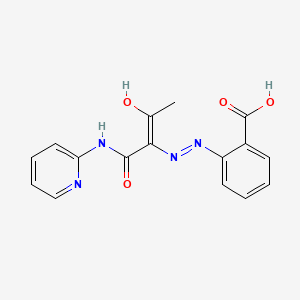
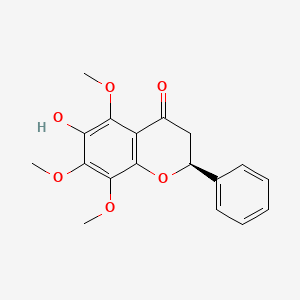
![3-[1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl]-5-(4-fluorophenyl)-1,2-oxazole](/img/structure/B12391809.png)
